3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline chemical structure and properties
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline chemical structure and properties
Technical Monograph: 3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline
Executive Summary & Chemical Identity
3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline is a specialized secondary amine intermediate used primarily in the synthesis of bioactive small molecules. Structurally, it combines a halogenated aniline core (imparting metabolic stability and lipophilicity) with an ortho-substituted benzyl ether (providing steric bulk and specific hydrophobic interactions).
This compound serves as a critical building block in Medicinal Chemistry (specifically for kinase inhibitor scaffolds targeting the ATP-binding pocket) and Agrochemical Discovery (fungicide development). Its synthesis requires precise control to prevent over-alkylation, making the reductive amination pathway the industry standard.
Table 1: Physicochemical Profile[1][2]
| Property | Value / Description |
| IUPAC Name | 3-chloro-4-fluoro-N-[(2-propan-2-yloxyphenyl)methyl]aniline |
| Molecular Formula | C₁₆H₁₇ClFNO |
| Molecular Weight | 293.76 g/mol |
| CAS Number | Not widely assigned; Catalog Ref: 2045272 (Huateng) |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| LogP (Predicted) | ~4.8 (Highly Lipophilic) |
| pKa (Predicted) | ~3.5 (Aniline Nitrogen) – Reduced basicity due to 3-Cl/4-F electron withdrawal |
| H-Bond Donors | 1 (Secondary Amine -NH) |
| H-Bond Acceptors | 2 (Ether Oxygen, Fluorine) |
Synthesis Strategy: Reductive Amination
The most robust method for synthesizing this secondary amine is Reductive Amination . Unlike direct alkylation (using benzyl halides), which often leads to over-alkylation (tertiary amine formation), reductive amination ensures selectivity for the secondary amine.
Retrosynthetic Analysis
The molecule is disconnected at the C-N bond between the benzyl carbon and the aniline nitrogen.
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Precursor A: 3-Chloro-4-fluoroaniline (The nucleophile).[1]
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Precursor B: 2-Isopropoxybenzaldehyde (The electrophile).
Experimental Protocol (Standard Operating Procedure)
Reagents:
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2-Isopropoxybenzaldehyde (1.0 eq)
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Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) – Chosen for its mildness compared to NaCNBH₃.
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Acetic Acid (AcOH) (1.0 eq) – Catalyst to activate the imine.
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent).
Step-by-Step Methodology:
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Imine Formation:
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In a dry round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 2-isopropoxybenzaldehyde (10 mmol) and 3-chloro-4-fluoroaniline (10 mmol) in anhydrous DCE (40 mL).
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Add Acetic Acid (10 mmol). Stir at room temperature for 2–4 hours.
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Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aldehyde peak indicates imine formation.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
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Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
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Quench & Workup:
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Quench the reaction with saturated aqueous NaHCO₃ (slow addition).
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Extract with DCM (3 x 30 mL).
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Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification (Critical Step):
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Method: Flash Column Chromatography (Silica Gel).
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Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).
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Expert Tip: Secondary amines often streak on silica. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites and ensure a sharp peak shape.
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Figure 1: Selective synthesis pathway via Reductive Amination to avoid tertiary amine byproducts.
Structural Characterization & Spectroscopy
Validation of the structure requires careful analysis of the NMR signals, particularly the coupling patterns induced by the Fluorine atom.
¹H NMR (400 MHz, CDCl₃) – Expected Signals:
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δ 1.35 (d, 6H): Isopropyl methyl groups –CH(CH₃)₂.
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δ 4.05 (s, 1H): Broad singlet for the amine –NH–. Note: Shift varies with concentration.
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δ 4.30 (s, 2H): Benzylic methylene –CH₂–.
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δ 4.60 (sept, 1H): Isopropyl methine –CH(CH₃)₂.
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δ 6.40 – 7.30 (m, 7H): Aromatic protons.
¹⁹F NMR (376 MHz, CDCl₃):
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δ -125 to -130 ppm: Single peak (multiplet due to H-F coupling). This is a definitive purity check; the presence of multiple F peaks indicates regioisomers or unreacted starting material.
Safety & Handling Protocols
This compound combines the toxicity risks of halogenated anilines with the irritant properties of benzyl amines.
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Acute Toxicity: Halogenated anilines are known to induce Methemoglobinemia (oxidation of hemoglobin). Absorption through the skin is a primary route of exposure.
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Handling:
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PPE: Double Nitrile gloves are mandatory. Use a full-face shield if handling large quantities.
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Ventilation: All operations, especially weighing and rotary evaporation, must occur inside a certified chemical fume hood.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation (N-oxide formation) upon prolonged exposure to air.
Applications in Drug Discovery (SAR Context)
This molecule is a "privileged scaffold" component. Its design elements are frequently utilized to optimize binding affinity and metabolic stability.
Structure-Activity Relationship (SAR) Logic:
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3-Chloro-4-Fluoro Motif:
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Metabolic Blocking: The Para-Fluorine blocks the primary site of metabolic oxidation (P450 metabolism), significantly increasing the half-life (
) of the molecule. -
Electronic Tuning: The electron-withdrawing nature of Cl and F reduces the basicity of the aniline nitrogen, reducing the likelihood of off-target hERG channel inhibition (a common cardiac toxicity issue).
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2-Isopropoxybenzyl Group:
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Steric Fit: The bulky isopropyl group at the ortho position forces the benzyl ring to twist out of plane relative to the aniline, often locking the molecule into a bioactive conformation.
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Hydrophobic Pocket Filling: The isopropyl group is designed to fill specific hydrophobic pockets (e.g., the "Gatekeeper" region in kinase enzymes).
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Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.[1][3]
References
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference).
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9708 (3-Chloro-4-fluoroaniline). Retrieved from [Link][4]
Sources
- 1. 产品中心 [huatengsci.com]
- 2. 3-chloro-4 fluoro aniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. 产品中心 [huatengsci.com]
- 4. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro 4-fluoro aniline, 98% 367-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
